[2-(3,4-Dimethoxyphenyl)-4-oxochromen-3-yl] ethyl carbonate
Overview
Description
[2-(3,4-Dimethoxyphenyl)-4-oxochromen-3-yl] ethyl carbonate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromone core structure substituted with a 3,4-dimethoxyphenyl group and an ethyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dimethoxyphenyl)-4-oxochromen-3-yl] ethyl carbonate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate 3,4-dimethoxychalcone. This intermediate then undergoes cyclization to form the chromone core. The final step involves the reaction of the chromone derivative with ethyl chloroformate to introduce the ethyl carbonate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Dimethoxyphenyl)-4-oxochromen-3-yl] ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromone core to chromanol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, chromanol derivatives, and various substituted chromones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-(3,4-Dimethoxyphenyl)-4-oxochromen-3-yl] ethyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of [2-(3,4-Dimethoxyphenyl)-4-oxochromen-3-yl] ethyl carbonate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one: Similar in structure but differs in the core chromone structure.
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another derivative with a different core structure and additional functional groups.
Properties
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-4-oxochromen-3-yl] ethyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-4-25-20(22)27-19-17(21)13-7-5-6-8-14(13)26-18(19)12-9-10-15(23-2)16(11-12)24-3/h5-11H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQMHKLTRIJQJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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